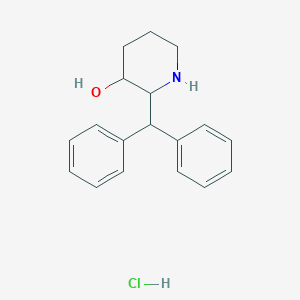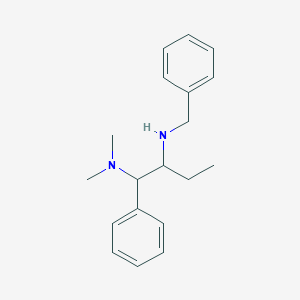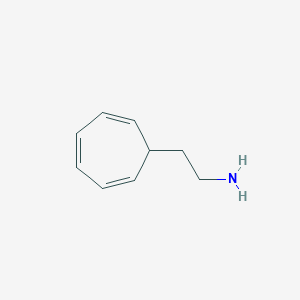
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジクアフォソルテトラナトリウムは、主にドライアイの治療に使用される医薬品化合物です。 これは3%の点眼液として処方されており、P2Y2プリン受容体の作動薬として機能します 。 この化合物は2010年に日本で使用が承認され、ジクアスという商品名で販売されています .
準備方法
化学反応の分析
反応の種類
ジクアフォソルテトラナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含みます。
還元: この反応は、水素の付加または酸素の除去を含みます。
置換: この反応は、別の原子または原子団で1つの原子または原子団を置き換えることを含みます。
一般的な試薬と条件
ジクアフォソルテトラナトリウムの合成には、カルボニルジイミダゾールやルイス酸などの試薬を使用します 。 反応は通常、制御された条件下で親水性溶媒中で行われます .
形成される主な生成物
これらの反応から生成される主な生成物は、ジクアフォソルテトラナトリウム自体であり、これは高純度で高収率で得られます .
科学研究アプリケーション
ジクアフォソルテトラナトリウムは、次のような広範囲の科学研究アプリケーションを持っています。
化学: さまざまな化学反応や研究で試薬として使用されます。
生物学: 細胞プロセスに対するP2Y2受容体作動薬の効果を研究するために使用されます.
科学的研究の応用
Diquafosol tetrasodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the effects of P2Y2 receptor agonists on cellular processes.
Medicine: It is primarily used for the treatment of dry eye disease by promoting tear and mucin secretion.
Industry: It is used in the production of ophthalmic solutions for the treatment of dry eye disease.
作用機序
ジクアフォソルテトラナトリウムは、P2Y2プリン受容体の作動薬として機能することで効果を発揮します 。 この活性化により、結膜上皮からの液体とムチンの分泌が刺激され、涙液の量と質が改善されます 。 関与する分子標的は、眼表のP2Y2受容体です .
類似の化合物との比較
類似の化合物
ウリジン5′-トリリン酸(UTP): P2Y2受容体作動薬としても機能する天然に存在するヌクレオチド.
アデノシン三リン酸(ATP): P2Y2受容体を活性化できる別のヌクレオチド.
ユニークさ
ジクアフォソルテトラナトリウムは、ドライアイの治療に対する高い有効性と安全性プロファイルが特徴です 。 液体とムチンの分泌の両方を刺激する能力により、涙液膜の安定性と眼表の健康を改善する上で特に効果的です .
類似化合物との比較
Similar Compounds
Uridine 5′-triphosphate (UTP): A naturally occurring nucleotide that also acts as a P2Y2 receptor agonist.
Adenosine triphosphate (ATP): Another nucleotide that can activate P2Y2 receptors.
Uniqueness
Diquafosol tetrasodium is unique in its high efficacy and safety profile for the treatment of dry eye disease . Its ability to stimulate both fluid and mucin secretion makes it particularly effective in improving tear film stability and ocular surface health .
特性
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUKPVNIHDFNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

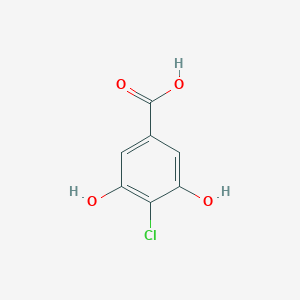

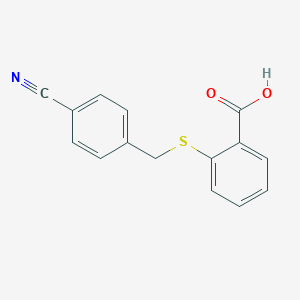
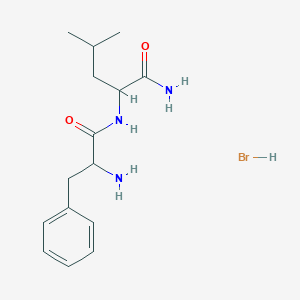
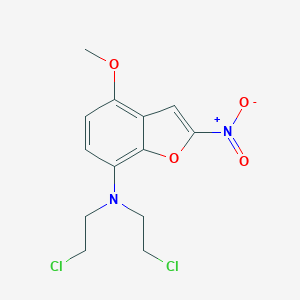

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid](/img/structure/B34174.png)
